N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the 3-chlorophenyl intermediate: This can be achieved by chlorination of a suitable phenyl precursor.
Formation of the 1,1-dioxido-2,3-dihydrothien-3-yl intermediate: This involves the oxidation of a thiophene derivative.
Coupling reaction: The two intermediates are then coupled under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the amide group.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-(2-thienyl)propanamide
- N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-2-yl)propanamide
Uniqueness
N-(3-CHLOROPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)PROPANAMIDE is unique due to the specific positioning of the dioxido group on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-2-13(16)15(11-5-3-4-10(14)8-11)12-6-7-19(17,18)9-12/h3-8,12H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKIDZRXINBVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.